乙酰胺

描述

Oxoamide is an organic compound that is widely used in laboratory experiments and research. It is an amide compound that consists of a carboxylic acid and an amine group, and is characterized by its high reactivity and stability. Oxoamide is often used as a reagent in chemical synthesis, and its uses range from catalyzing reactions to acting as a ligand. In addition, oxoamide has various applications in the field of scientific research and can be used to study the biochemical and physiological effects of various compounds.

科学研究应用

神经退行性疾病研究

乙酰胺衍生物已被合成并评估为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 等酶的潜在抑制剂,这些酶在阿尔茨海默病 (AD) 的背景下具有重要意义。 这些化合物可以与 AChE 的催化和外周活性位点结合,表现出混合型抑制,并显示出作为对抗 AD 的治疗剂的希望 .

药物化学

在药物化学中,乙酰胺结构对于开发酶抑制剂至关重要。 乙酰胺衍生物中乙烯桥的存在影响 AChE 和 BuChE 的抑制,这对于 AD 等神经退行性疾病的药物治疗至关重要 .

生物化学

将乙酰胺替换为硫代酰胺可以显著改变氢键网络、金属相互作用、肽折叠和光物理性质。 这使得乙酰胺成为研究肽和蛋白质性质的宝贵化合物,有可能导致开发新的抗生素和抗癌剂 .

肽和蛋白质工程

含有硫代酰胺的肽和蛋白质,它们是乙酰胺的类似物,已在具有抗生素和抗癌活性的天然产物中发现。 用乙酰胺到硫代酰胺的替换修饰肽可以提供对蛋白质折叠机制的见解,并增强药物相关肽的稳定性和活性 .

作用机制

- Unlike urea, which releases nitrogen rapidly upon hydrolysis, oxamide hydrolyzes slowly, making it suitable for sustained nutrient supply in agriculture .

- Upon application to soil, oxamide gradually hydrolyzes, releasing ammonia (NH₃). This slow release helps maintain a steady supply of nitrogen for plant growth .

Target of Action

Mode of Action

安全和危害

生化分析

Biochemical Properties

Oxoamide plays a significant role in biochemical reactions, particularly in the inhibition of phospholipase A2 activity. It interacts with enzymes such as GIVA cPLA2 and GVIA iPLA2, inhibiting their activity and thereby affecting the release of arachidonic acid from macrophages . This interaction is crucial in modulating inflammatory responses and cellular signaling pathways.

Cellular Effects

Oxoamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of phospholipase A2, which in turn reduces the release of arachidonic acid, a key signaling molecule in inflammation . This inhibition can lead to altered cellular responses and reduced inflammation.

Molecular Mechanism

At the molecular level, oxoamide exerts its effects by binding to the active sites of phospholipase A2 enzymes, inhibiting their catalytic activity . This binding prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid. Additionally, oxoamide may interact with other biomolecules, forming hydrogen-bonded networks that stabilize its structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxoamide can change over time. It is relatively stable, but its activity may decrease due to degradation or interactions with other compounds. Long-term studies have shown that oxoamide can maintain its inhibitory effects on phospholipase A2 activity, although the extent of inhibition may vary .

Dosage Effects in Animal Models

The effects of oxoamide vary with different dosages in animal models. At low doses, it effectively inhibits phospholipase A2 activity without causing significant adverse effects. At higher doses, oxoamide may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions .

Metabolic Pathways

Oxoamide is involved in metabolic pathways related to the inhibition of phospholipase A2. It interacts with enzymes such as GIVA cPLA2 and GVIA iPLA2, affecting the metabolic flux of arachidonic acid and other related metabolites . This interaction can influence the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, oxoamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on phospholipase A2 . The distribution of oxoamide within tissues can also affect its overall efficacy and potency.

Subcellular Localization

Oxoamide is localized within specific subcellular compartments, where it interacts with target enzymes and other biomolecules. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function within cells.

属性

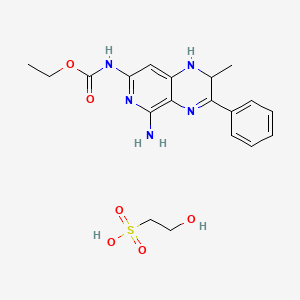

IUPAC Name |

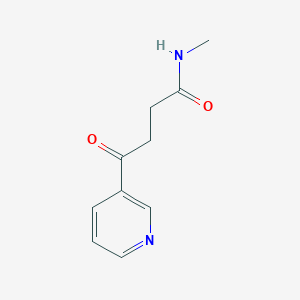

N-methyl-4-oxo-4-pyridin-3-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-10(14)5-4-9(13)8-3-2-6-12-7-8/h2-3,6-7H,4-5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOSCPWOYYLIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862385 | |

| Record name | Oxoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

713-05-3 | |

| Record name | N-Methyl-γ-oxo-3-pyridinebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BA-2702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL86R2ULD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)

![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)

![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B1213137.png)

![5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)